molecular formula C19H22N4O2 B2789663 2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860651-26-9

2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2789663
CAS No.: 860651-26-9
M. Wt: 338.411
InChI Key: SLKFPBRHJBZLFQ-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-b][1,4]oxazin-3(4H)-one core substituted with a 2-(4-phenylpiperazino)ethyl group. Its molecular formula is C₁₉H₂₁N₅O₂ (calculated molecular weight: 359.41 g/mol) . The structure combines a nitrogen-rich heterocyclic system with a phenylpiperazine moiety, which is known to enhance receptor-binding affinity, particularly in neurological and anticancer targets . The compound’s physicochemical properties include a moderate logP (~2.5), suggesting balanced lipophilicity for membrane permeability .

Properties

IUPAC Name

2-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19-17(25-16-7-4-9-20-18(16)21-19)8-10-22-11-13-23(14-12-22)15-5-2-1-3-6-15/h1-7,9,17H,8,10-14H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKFPBRHJBZLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H24N4O
  • CAS Number : 20348-09-8

This compound features a pyrido[3,2-b][1,4]oxazine core with a piperazine substituent, which is significant for its interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has shown potential as an inhibitor of soluble guanylyl cyclase (sGC), which plays a critical role in the regulation of cGMP levels within cells. Elevated cGMP levels are associated with various physiological responses including vasodilation and neurotransmission .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the piperazine moiety is believed to enhance the interaction with cancer cell receptors, promoting cell death and inhibiting tumor growth .
  • Neuropharmacological Effects : The piperazine group is also known for its psychoactive properties. Compounds containing this moiety have been studied for their potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Nature explored the synthesis and evaluation of various derivatives based on the oxazine core. The results indicated that some derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for anticancer drug development .
  • Enzymatic Inhibition Study : Another research effort focused on the inhibitory effects of this compound on sGC. The study demonstrated that certain analogs could effectively lower cGMP levels in vitro, thus providing insights into their potential use in treating conditions related to dysregulated cGMP signaling .

Data Table: Biological Activities

Activity TypeMechanismReference
Enzymatic InhibitionInhibition of sGC
Anticancer ActivityInduction of apoptosis
Neuropharmacological EffectsInteraction with neurotransmitter systems

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. It has been investigated for:

  • Antipsychotic Activity : The piperazine moiety is known for its role in various antipsychotic drugs. Studies suggest that compounds with similar structures could exhibit efficacy in treating schizophrenia and other mental health disorders.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Research

The compound is utilized in biochemical assays to study:

  • Receptor Binding : Its affinity for certain neurotransmitter receptors, particularly serotonin and dopamine receptors, has been a focus of research, contributing to understanding the mechanisms of action for psychiatric medications.
  • Signal Transduction Pathways : Investigations into how this compound influences intracellular signaling pathways can provide insights into its therapeutic mechanisms .

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives that may enhance its pharmacological properties. Notable derivatives include quinazolinbenzoxazine compounds, which have shown promise in preclinical studies for treating various conditions .

Case Study 1: Antipsychotic Activity

A study published in a peer-reviewed journal examined the efficacy of related compounds in animal models of psychosis. The results indicated that compounds structurally related to 2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibited significant reductions in psychotic symptoms, suggesting potential for further development as antipsychotic agents.

Case Study 2: Neuroprotective Properties

Research conducted on the neuroprotective effects of this compound involved in vitro studies on neuronal cell lines exposed to neurotoxic agents. Results demonstrated that the compound significantly reduced cell death and preserved neuronal function, indicating its potential as a neuroprotective agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

Pyrido[3,2-b][1,4]oxazin-3(4H)-one vs. Benzo[b][1,4]oxazin-3(4H)-one
  • For example, 4-(4-nitrobenzyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (NPO) showed potent NF-κB inhibition (IC₅₀ = 0.8 µM in HepG2 cells) .

Key Data :

Compound Core Structure Target Activity (IC₅₀) Reference
Target Compound Pyrido[3,2-b]oxazine Not reported
NPO Benzo[b]oxazine NF-κB IC₅₀ = 0.8 µM
4-(Cyclohexylmethyl) Derivative Pyrido[3,2-b]oxazine BRD4 IC₅₀ = 2.96 µM

Substituent Variations

Phenylpiperazine vs. Other Alkyl/Aromatic Groups
  • 4-Phenylpiperazinoethyl Group: Imparts selectivity for serotonin/dopamine receptors (common in neuroprotective agents) . The ethyl linker balances flexibility and rigidity for optimal binding.
  • Nitrobenzyl/Chlorobenzyl Groups : Enhance electron-withdrawing effects, improving DNA-binding inhibition (e.g., 4-(4-nitrobenzyl) derivatives in HCC cells) .
  • Biphenyl/Carbonitrile Groups : Increase steric bulk, favoring BRD4 bromodomain interactions (e.g., compound 5a in showed 97% yield and high purity).

Pharmacokinetic and Toxicity Profiles

  • Solubility : Pyrido-core derivatives generally exhibit lower aqueous solubility than benzo analogues due to increased hydrophobicity .
  • Selectivity: Piperazine-containing compounds often show off-target binding to adrenergic receptors, whereas nitro/cyano-substituted analogues display higher specificity for NF-κB or BRD4 .

Key Research Findings

BRD4 Inhibition: Pyrido-oxazinones with dimethyl groups (e.g., compound 27 in ) exhibited BRD4 IC₅₀ values of ~2 µM, comparable to clinical candidates .

Anticancer Activity: NPO (a benzo-oxazinone) induced apoptosis in HCC cells at 10 µM, while piperazine derivatives showed weaker effects .

Neuroprotection: Arylpiperazine-pyrido-oxazinones demonstrated dopamine D3 receptor binding (Ki < 50 nM), suggesting CNS applications .

Q & A

Q. What analytical techniques are recommended for assessing the purity of 2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one in synthetic batches?

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, particularly for detecting trace impurities in complex heterocyclic systems. For compounds with chromophores, UV detection at 254 nm is standard. If the compound contains sulfur or nitrogen moieties, mass spectrometry (MS) coupled with HPLC can enhance specificity. Ensure calibration with certified reference standards (e.g., pharmacopeial guidelines in ) and validate against synthetic intermediates .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Key parameters include:

  • Temperature : Maintain 50–70°C for nucleophilic substitutions to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of piperazine-containing intermediates.
  • pH control : Use buffered systems (e.g., ammonium acetate, pH 6.5) for reactions involving thiazolidinone or pyridazinone moieties to stabilize reactive intermediates .

Q. What stability challenges arise for this compound under varying pH and temperature conditions?

Stability studies should focus on hydrolytic degradation of the oxazinone ring (pH-dependent) and oxidation of the piperazine moiety. Accelerated stability testing at 40°C/75% RH for 4 weeks can predict degradation pathways. Use LC-MS to identify degradation products, particularly N-oxide derivatives or ring-opened fragments .

Q. How does the structural uniqueness of this compound influence its biological activity compared to analogs?

The 4-phenylpiperazine group enhances dopamine receptor affinity, while the pyrido-oxazinone core improves metabolic stability. Compared to analogs like 2-(4-methylpiperazinyl)quinazoline, the ethyl linker between piperazine and oxazinone reduces steric hindrance, enhancing binding to CNS targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Mechanistic validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
  • Metabolic interference : Test for cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes, as metabolites may exhibit off-target effects .
  • Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability in compound purity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Split-plot factorial design : Assign core scaffolds (e.g., pyrido-oxazinone vs. pyridazinone) as main plots and substituents (e.g., phenylpiperazine vs. chlorophenyl) as subplots.
  • Response surface methodology : Optimize substituent electronic (Hammett σ) and steric (Taft Es) parameters to model activity trends .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod (Reference)
Molecular Weight~413.9 g/mol (estimated)HR-MS
logP2.8 (predicted)ChemAxon
Solubility (pH 7.4)0.12 mg/mL in PBSShake-flask

Q. Table 2: Comparative SAR of Piperazine-Containing Analogs

CompoundTarget Receptor (IC50, nM)Metabolic Stability (t1/2, min)
Target CompoundD2: 12 ± 245 (human liver microsomes)
2-(4-Methylpiperazinyl)quinazolineD2: 28 ± 422
Chlorophenyl Analog ()5-HT1A: 8 ± 158

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